molecular formula C10H9ClN2O2 B6355955 3-Aminoisoquinoline-8-carboxylic acid HCl CAS No. 1993178-80-5

3-Aminoisoquinoline-8-carboxylic acid HCl

Cat. No.: B6355955
CAS No.: 1993178-80-5
M. Wt: 224.64 g/mol
InChI Key: VXXJXPHPVDEISR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminoisoquinoline-8-carboxylic acid HCl is a useful research compound. Its molecular formula is C10H9ClN2O2 and its molecular weight is 224.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 224.0352552 g/mol and the complexity rating of the compound is 232. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminoisoquinoline-8-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2.ClH/c11-9-4-6-2-1-3-7(10(13)14)8(6)5-12-9;/h1-5H,(H2,11,12)(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXJXPHPVDEISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NC=C2C(=C1)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Enduring Significance of Isoquinoline Derivatives in Heterocyclic Chemistry

The isoquinoline (B145761) nucleus is a fundamental building block found in a vast array of naturally occurring and synthetic compounds. sigmaaldrich.comrsc.org First isolated from coal tar in 1885, its discovery opened a new chapter in heterocyclic chemistry. uncw.edu The unique arrangement of its fused rings imparts specific electronic and steric properties that make it an ideal scaffold for the design of novel molecules with diverse functionalities.

The true significance of isoquinoline derivatives lies in their widespread presence in biologically active compounds, most notably alkaloids. sigmaaldrich.comclearsynth.com Many of these natural products exhibit potent pharmacological activities, which has spurred extensive research into the synthesis and biological evaluation of novel isoquinoline-based molecules. clearsynth.commdpi.com This has led to the development of a rich and diverse chemistry around the isoquinoline core, with methodologies constantly evolving to allow for precise control over substitution patterns and stereochemistry. nih.gov

The versatility of the isoquinoline scaffold allows it to interact with a wide range of biological targets, including enzymes and receptors. This has made it a cornerstone in the development of therapeutic agents for a variety of diseases. mdpi.com The ability to readily modify the isoquinoline core at various positions enables chemists to fine-tune the pharmacological properties of these molecules, leading to the discovery of potent and selective drugs.

An Overview of 3 Aminoisoquinoline 8 Carboxylic Acid Hcl As a Research Target

Within the vast family of isoquinoline (B145761) derivatives, 3-Aminoisoquinoline-8-carboxylic acid HCl has emerged as a compound of interest for chemical research. While extensive, peer-reviewed studies on this specific molecule are not widely available in the public domain, its structural features suggest significant potential as a building block in the synthesis of more complex molecules.

The presence of three key functional groups—an amino group at the 3-position, a carboxylic acid group at the 8-position, and the isoquinoline core itself—makes this compound a versatile synthon. The amino group can act as a nucleophile or be transformed into a variety of other functionalities, while the carboxylic acid provides a handle for amide bond formation or other coupling reactions. The hydrochloride salt form enhances the compound's solubility in aqueous media, which can be advantageous in certain synthetic protocols.

Below is a table summarizing the basic properties of this compound:

PropertyValue
CAS Number 1337882-40-2
Molecular Formula C₁₀H₉ClN₂O₂
Molecular Weight 224.65 g/mol

This data is compiled from commercially available sources.

The strategic placement of the amino and carboxylic acid groups on the isoquinoline scaffold makes this compound a particularly interesting candidate for the synthesis of constrained macrocycles and other complex heterocyclic systems. Such structures are often sought after in drug discovery for their ability to pre-organize functional groups for optimal interaction with biological targets.

The Evolution of Research Perspectives on the Isoquinoline System

Classical Approaches for Isoquinoline Ring Construction and their Adaptations for Amino- and Carboxy-substituted Derivatives

Traditional methods for isoquinoline synthesis have been the bedrock of heterocyclic chemistry for over a century. These reactions, while sometimes limited by harsh conditions and moderate yields, offer fundamental pathways to the isoquinoline core. Their adaptation for the synthesis of complex derivatives like 3-aminoisoquinoline-8-carboxylic acid requires careful selection of starting materials bearing the necessary functionalities or precursors that can be elaborated post-cyclization.

Modified Pictet-Spengler Reactions in the Context of Amino-Substituted Isoquinolines

The Pictet-Spengler reaction, first reported in 1911 by Amé Pictet and Theodor Spengler, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. wikipedia.org Subsequent oxidation can then furnish the aromatic isoquinoline ring.

For the synthesis of a 3-amino-substituted isoquinoline, a modified Pictet-Spengler approach could be envisioned starting from a suitably substituted phenethylamine (B48288) precursor. However, the classical Pictet-Spengler reaction typically yields 1-substituted tetrahydroisoquinolines. To achieve a 3-amino substitution pattern, one would need to employ a strategy where the nitrogen-containing substituent is introduced via the aldehyde component. For instance, a reaction between a phenethylamine and a derivative of glyoxal (B1671930) or a related dicarbonyl compound could potentially lead to the desired substitution pattern after several steps.

The introduction of the 8-carboxylic acid functionality would necessitate starting with a phenethylamine bearing a carboxyl group or a precursor group (like a nitrile or an ester) at the ortho position to the ethylamine (B1201723) side chain. The harsh acidic conditions often required for the cyclization step, especially with less nucleophilic aromatic rings, can be a limitation when sensitive functional groups like carboxylic acids are present. wikipedia.org Therefore, protection of the carboxyl group might be necessary.

A plausible, albeit challenging, retro-synthetic approach for 3-aminoisoquinoline-8-carboxylic acid using a Pictet-Spengler type strategy is outlined below:

Retrosynthetic Step Description
Target Molecule 3-Aminoisoquinoline-8-carboxylic acid HCl
Step 1: Aromatization Oxidation of a 3-amino-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid derivative.
Step 2: Pictet-Spengler Cyclization Intramolecular cyclization of a β-(2-carboxyphenyl)ethylamine derivative with a suitable aldehyde precursor for the C3-amino group.
Step 3: Starting Materials A 2-(2-aminoethyl)benzoic acid derivative and a protected amino-acetaldehyde equivalent.

Challenges in this classical approach include potential side reactions and the difficulty in achieving high regioselectivity, often leading to mixtures of isomers. organicreactions.org

Bischler-Napieralski Cyclizations and their Application to Isoquinoline Carboxylic Acid Precursors

The Bischler-Napieralski reaction, discovered in 1893, is an intramolecular electrophilic aromatic substitution that involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield a 3,4-dihydroisoquinoline (B110456). wikipedia.orgwikipedia.org This intermediate can then be oxidized to the corresponding isoquinoline.

To apply this method for the synthesis of 3-aminoisoquinoline-8-carboxylic acid, one would need to start with a β-(2-carboxyphenyl)ethylamine. This amine would first be acylated with a reagent that can introduce the future 3-amino group. For instance, acylation with an N-protected amino acid derivative could be a viable strategy.

The key cyclization step is an electrophilic aromatic substitution, which is generally favored by electron-donating groups on the aromatic ring. organic-chemistry.org The presence of a deactivating carboxyl group at the 8-position would make the cyclization more challenging, likely requiring forcing conditions.

A potential synthetic sequence is depicted below:

Step Reaction Reactants Product
1Amide Formation2-(2-Aminoethyl)benzoic acid (protected), N-protected glycineN-(2-(2-carboxyphenyl)ethyl)-N-protected-glycinamide
2Bischler-Napieralski CyclizationThe amide from step 1, POCl₃1-(N-protected-aminomethyl)-3,4-dihydroisoquinoline-8-carboxylic acid derivative
3Oxidation & DeprotectionThe dihydroisoquinoline from step 2, Pd/C, H₂; Acidic or basic hydrolysis3-Aminoisoquinoline-8-carboxylic acid

This approach offers a more direct route to the C3-substituent compared to the Pictet-Spengler reaction. However, the yields can be variable, and the harsh dehydrating conditions might not be compatible with all functional groups. wikipedia.org

Pomeranz-Fritsch Synthesis and its Utility in Forming Functionalized Isoquinolines

The Pomeranz-Fritsch reaction, also reported in 1893, involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline. wikipedia.orgthermofisher.com This method is particularly useful for preparing isoquinolines that are unsubstituted at the 1-position. organicreactions.org

A significant advantage of the Pomeranz-Fritsch synthesis is its potential to construct isoquinolines with substituents in the benzene (B151609) ring that are difficult to access by other classical methods. organicreactions.org To synthesize 3-aminoisoquinoline-8-carboxylic acid, one could theoretically start with 2-carboxybenzaldehyde (B143210) and an aminoacetaldehyde derivative that carries a protected amino group.

The general mechanism involves the formation of a Schiff base between the benzaldehyde (B42025) and the aminoacetaldehyde acetal (B89532), followed by cyclization in strong acid. wikipedia.orgquimicaorganica.org

Proposed Reactants for Pomeranz-Fritsch Synthesis
Aldehyde Component 2-Formylbenzoic acid (or its ester derivative)
Amine Component Aminoacetaldehyde diethyl acetal with a protected amino group

A major drawback of the Pomeranz-Fritsch reaction is that it often suffers from low yields and the requirement for strongly acidic conditions, which can lead to side reactions, particularly with sensitive substrates. researchgate.net The presence of both a carboxyl and an amino functionality would likely necessitate a careful protection group strategy.

Modern Catalytic Strategies for the Synthesis and Functionalization of this compound

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches.

Transition Metal-Catalyzed Coupling Reactions for Isoquinoline Scaffold Assembly (e.g., Palladium-catalyzed C-H activation, Copper-catalyzed annulations)

Transition metal catalysis, particularly with palladium and copper, has revolutionized the synthesis of heterocyclic compounds, including isoquinolines.

Palladium-Catalyzed Reactions:

Palladium-catalyzed cross-coupling reactions and C-H activation/functionalization are powerful tools for constructing the isoquinoline core. For instance, a palladium-catalyzed coupling of an enolate with an ortho-functionalized aryl halide can generate a 1,5-dicarbonyl moiety, which can then be cyclized with a source of ammonia (B1221849) to form the isoquinoline ring. rsc.org To synthesize 3-aminoisoquinolines via this route, nitrile and ester enolates can be employed. rsc.org

A hypothetical palladium-catalyzed approach to a precursor of 3-aminoisoquinoline-8-carboxylic acid could involve the coupling of a substituted 2-halobenzonitrile with a suitable coupling partner.

Another powerful strategy is the palladium-catalyzed aminocarbonylation of halo-isoquinolines. mdpi.com If a 1-halo-8-carboxyisoquinoline could be synthesized, a subsequent palladium-catalyzed reaction with an amine source could potentially introduce the amino group at the desired position, although this would lead to a different isomer than the target compound. A more direct approach would be the amination of a 3-halo-isoquinoline-8-carboxylic acid derivative.

Copper-Catalyzed Reactions:

Copper-catalyzed reactions have also emerged as a versatile and cost-effective alternative for isoquinoline synthesis. Copper-catalyzed annulation reactions can be used to construct the isoquinoline ring system. For example, a copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates can produce highly substituted morpholines, which can be precursors to other heterocycles. nih.gov

More directly relevant, copper-catalyzed C-H amination reactions using an 8-aminoquinoline (B160924) directing group have been developed. nih.gov While this is typically used to functionalize other molecules, the principles could be adapted. For the synthesis of the target molecule, a copper-catalyzed annulation of a suitably substituted benzene derivative with a component that provides the nitrogen and the C3-C4 bond of the isoquinoline ring would be a plausible strategy.

Modern Catalytic Approach Key Features Potential Application
Palladium-Catalyzed α-Arylation Regioselective, tolerates various functional groups. rsc.orgSynthesis of a protected 1,5-dicarbonyl precursor that can be cyclized to form the isoquinoline ring with the desired substitution.
Copper-Catalyzed Annulation Cost-effective, versatile.Three-component synthesis of a highly substituted isoquinoline precursor.
Palladium-Catalyzed C-H Activation Direct functionalization of C-H bonds.Introduction of the amino or carboxylic acid group onto a pre-formed isoquinoline scaffold.

Metal-Free and Organocatalytic Approaches for Targeted Synthesis

In recent years, there has been a growing interest in developing metal-free and organocatalytic synthetic methods to avoid the cost and potential toxicity of transition metals.

Metal-Free Synthesis:

Metal-free protocols for the synthesis of aminated isoquinolines have been reported. For example, the activation of a nitrile towards nucleophilic addition and subsequent annulation in an aqueous medium provides an efficient and atom-economical route to diverse aminated isoquinolines. rsc.org This type of strategy could be adapted by starting with a 2-cyanobenzoic acid derivative to incorporate the 8-carboxylic acid functionality.

Organocatalysis:

Organocatalysis offers a powerful platform for the enantioselective synthesis of complex molecules. Organocatalytic Pictet-Spengler reactions have been developed for the synthesis of chiral tetrahydroisoquinolines. acs.orgnih.gov While the primary focus is often on enantioselectivity, the principles of activating substrates with small organic molecules could be applied to the synthesis of achiral, highly substituted isoquinolines under mild conditions.

An organocatalytic approach could potentially involve the activation of a suitable precursor by a chiral or achiral organocatalyst to facilitate the key bond-forming steps in the synthesis of 3-aminoisoquinoline-8-carboxylic acid.

Visible-Light Photocatalysis in Isoquinoline Derivative Synthesis

Visible-light photocatalysis has emerged as a powerful and green technology for constructing complex molecular frameworks under mild conditions. nih.govresearchgate.net This approach utilizes photocatalysts that, upon absorbing low-energy visible light, can initiate single-electron transfer (SET) or energy transfer (ET) processes, enabling unique radical-based transformations. researchgate.net Several methods have been developed for synthesizing isoquinoline derivatives using this technology.

One efficient method involves a photoredox-catalyzed reaction of oximes to generate isoquinolines. nih.gov In this process, a photocatalyst, such as Eosin-Y, is excited by visible light. The excited catalyst then reduces the aryl unit of an oxime precursor, leading to the formation of a radical anion. Subsequent fragmentation and a 6-endo-dig cyclization of the resulting iminyl radical onto a vicinal triple bond afford the isoquinoline core. nih.gov Control experiments have confirmed that both light and the photocatalyst are crucial for the reaction to proceed efficiently. nih.gov While effective for many substrates, this particular method has shown limitations with alkynes bearing an aromatic ring, which can alter the electronic properties of the triple bond. nih.gov

Metal-free approaches have also been successfully developed. For instance, isoquinolone derivatives can be synthesized through a photoinitiated deaminative [4+2] annulation of alkynes and N-amidepyridinium salts. nih.gov This protocol demonstrates broad functional group tolerance and high regioselectivity under benign conditions. nih.gov Furthermore, visible-light-induced radical cascade cyclization reactions provide a redox-neutral pathway to complex fused systems like indolo[2,1-a]isoquinoline derivatives in good to excellent yields. nih.gov

The application of photoredox catalysis extends to the functionalization of existing heterocycles, a key strategy in drug discovery. researchgate.net For example, this method facilitates the alkylation of heteroarenes and the direct trifluoromethylation of biologically active molecules, showcasing its utility in creating diverse analogues. researchgate.net

Table 1: Examples of Visible-Light Photocatalysis in Isoquinoline Synthesis This table is interactive and based on the provided text.

Method Precursors Catalyst/Conditions Product Type Ref.
Photoredox Cyclization Oximes with alkyne moiety Eosin-Y, visible light, base (e.g., K₃PO₄) Substituted Isoquinolines nih.gov
Deaminative [4+2] Annulation Alkynes, N-amidepyridinium salts Metal-free, photoinitiated Isoquinolone Derivatives nih.gov
Radical Cascade Cyclization N-aryl-2-(2-isothiocyanato)phenyl)acetamides Visible light, photocatalyst Indolo[2,1-a]isoquinolines nih.gov

Strategic Derivatization of Precursors and Post-Synthetic Modifications

The synthesis of a molecule with distinct functional groups like 3-aminoisoquinoline-8-carboxylic acid requires careful strategic planning, both in building the initial scaffold and in subsequent modifications.

Installing substituents at the C3 and C8 positions of the isoquinoline ring demands regiocontrolled synthetic methods.

Introduction of the 3-Amino Group: The direct amination of the isoquinoline core typically occurs at the C1 position due to the electron-deficient nature of the pyridine (B92270) sub-ring. youtube.com However, amination at C3 is achievable. One classic approach involves the Chichibabin reaction using sodium amide; if the C1 position is blocked by a pre-existing substituent, the amino group can be directed to the C3 position. youtube.com Alternative strategies include the synthesis from precursors already containing the nitrogen moiety. A historical synthesis of 3-aminoisoquinoline was reported by Teague and Roe, providing a foundational method. acs.org More modern approaches might involve copper-catalyzed domino reactions to produce related structures like 3-(aminomethyl)isoquinolines, which could potentially be transformed into the desired 3-amino derivative. nih.govsigmaaldrich.com

Introduction of the 8-Carboxylic Acid Group: The introduction of a carboxylic acid group at the C8 position on the benzene ring of the isoquinoline system is challenging due to the directing effects of the heterocyclic nitrogen. Isoquinoline-8-carboxylic acid is a known compound used as a building block in pharmaceutical and organic synthesis. chemimpex.com Its synthesis could be envisioned through several general aromatic substitution pathways. For example, a precursor with a methyl group at the C8 position could be oxidized to a carboxylic acid. Another route could involve a halogenated isoquinoline at the C8 position, followed by a metal-catalyzed carbonylation reaction or a Grignard/organolithium formation and subsequent quenching with carbon dioxide. A patent describing the synthesis of a quinoline-5-carboxylic acid derivative employed a bromination followed by a carbonyl insertion reaction, a strategy that could potentially be adapted to the isoquinoline system. google.com

In a multi-step synthesis of a molecule like 3-aminoisoquinoline-8-carboxylic acid, the presence of two reactive functional groups—a nucleophilic amine and an acidic carboxyl group—necessitates the use of protecting groups. iust.ac.ir Protecting groups are temporary modifications that mask a functional group to prevent it from reacting under certain conditions, allowing for selective transformations elsewhere in the molecule. nih.gov

The choice of protecting groups is governed by their stability to various reaction conditions and the ability to be removed selectively, a concept known as orthogonality. google.com For the amino group, common protecting groups include carbamates like tert-butoxycarbonyl (Boc), which is acid-labile, and fluorenylmethyloxycarbonyl (Fmoc), which is base-labile. nih.govgoogle.com For the carboxylic acid, it is typically protected as an ester, such as a methyl or ethyl ester (removed by base- or acid-catalyzed hydrolysis) or a tert-butyl ester (removed by acid). google.com

A synthetic sequence might involve protecting the amino group as a Boc derivative, performing a reaction on the carboxylic acid (e.g., forming an amide), and then removing the Boc group with an acid like trifluoroacetic acid (TFA) or HCl without affecting the newly formed amide. google.comiust.ac.ir The use of photolabile protecting groups offers another layer of control, allowing for deprotection under neutral conditions using light of a specific wavelength. tandfonline.com

Table 2: Common Protecting Groups for Amino and Carboxylic Acid Functions This table is interactive and based on the provided text.

Functional Group Protecting Group Abbreviation Common Deprotection Conditions Ref.
Amino tert-Butoxycarbonyl Boc Strong Acid (e.g., HCl, TFA) nih.gov
Amino Fluorenylmethyloxycarbonyl Fmoc Mild Base (e.g., Piperidine) google.com
Amino Benzyl Bn Hydrogenolysis (H₂, Pd/C) nih.gov
Carboxylic Acid Methyl/Ethyl Ester Me/Et Acid or Base Hydrolysis google.com
Carboxylic Acid tert-Butyl Ester tBu Strong Acid (e.g., HCl, TFA) google.com

Chemoselectivity is the selective reaction of one functional group in the presence of others. nih.gov In a molecule like 3-aminoisoquinoline-8-carboxylic acid, this is crucial for synthesizing derivatives. The distinct chemical properties of the amino and carboxylic acid groups allow for their selective modification.

The primary amino group at C3 is nucleophilic and can undergo selective acylation, sulfonylation, or alkylation. By carefully controlling the pH, these reactions can be performed chemoselectively. Under neutral or slightly basic conditions, the amino group is a potent nucleophile, while the carboxylic acid exists as a less reactive carboxylate anion. This allows reagents like acid chlorides or anhydrides to react exclusively with the amine.

Conversely, to modify the carboxylic acid group at C8, one can exploit conditions that deactivate the amino group. In a strongly acidic medium, the amino group is protonated to form a non-nucleophilic ammonium (B1175870) salt. This allows the carboxylic acid to undergo reactions like Fischer esterification with an alcohol. Alternatively, if the amine is protected (e.g., as a Boc-carbamate), the carboxylic acid can be activated with coupling reagents (like DCC or HATU) to form amides or esters without interference from the protected amine. Subsequent deprotection of the amine yields the derivatized product. These principles, widely used in peptide and protein modification, are directly applicable to complex heterocyclic scaffolds. explorationpub.commdpi.com

Advancements in Stereoselective and Regioselective Synthesis of this compound Analogues

The development of analogues of 3-aminoisoquinoline-8-carboxylic acid often requires precise control over the placement of substituents (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity).

Recent advances have provided powerful tools for achieving high regioselectivity in isoquinoline synthesis. Rhodium(III)-catalyzed C-H activation and annulation reactions, for instance, allow for the construction of highly substituted isoquinolones from simple precursors with excellent control over the substitution pattern. nih.gov Similarly, regioselective control in nucleophilic additions to isoquinolinequinones has been demonstrated, enabling the synthesis of complex natural products like ellipticine. nih.gov The ability to direct reactions to specific sites is fundamental for creating a diverse library of analogues for structure-activity relationship (SAR) studies.

Many biologically active isoquinoline alkaloids are chiral, making asymmetric synthesis a critical area of research. acs.org These methods aim to produce a single enantiomer of a chiral molecule.

One of the most powerful strategies is asymmetric hydrogenation. Ruthenium(II) complexes with chiral ligands like BINAP have been used for the highly enantioselective hydrogenation of enamides, providing a general route to chiral tetrahydroisoquinolines. acs.org This approach is foundational in the synthesis of numerous isoquinoline alkaloids.

Another strategy involves the use of chiral catalysts to control the stereochemical outcome of a reaction. Chiral Brønsted acids have been shown to catalyze redox cyclization reactions to deliver chiral isoquinolinonaphthyridines with good enantioselectivity. sigmaaldrich.com Furthermore, transition metals paired with chiral ligands, such as in nickel(0)-catalyzed [2+2+2] cocyclization reactions, can produce chiral isoindoline (B1297411) and isoquinoline derivatives. harvard.edu The use of chiral reagents, which are incorporated into the product, or chiral catalysts, which are used in small amounts to induce chirality, are both viable and continually developing strategies for accessing enantiomerically pure isoquinoline analogues. acs.org

Table 3: Selected Asymmetric Synthetic Methods for Isoquinoline Derivatives This table is interactive and based on the provided text.

Method Catalyst/Reagent Substrate Type Product Type Ref.
Asymmetric Hydrogenation BINAP-Ruthenium(II) complexes Enamides Chiral Tetrahydroisoquinolines acs.org
Catalytic Redox Cyclization Chiral Disulfonimide (Brønsted Acid) 2-Methyl-3-aldehydeazaarenes and Tetrahydroisoquinolines Chiral Isoquinolinonaphthyridines sigmaaldrich.com
[2+2+2] Cocyclization Nickel(0) with chiral phosphine (B1218219) ligand Diynes and Nitriles Chiral Isoquinoline Derivatives harvard.edu

Control of Regioisomerism in Substitution and Cyclization Reactions

Achieving the desired 3,8-disubstitution pattern on the isoquinoline core necessitates a high degree of regiocontrol in the key bond-forming steps. The primary strategies to achieve this involve either the cyclization of a pre-functionalized acyclic precursor or the post-functionalization of an existing isoquinoline ring.

Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, are powerful tools, but their application to the synthesis of 3-amino-8-carboxyisoquinolines requires careful selection of starting materials to direct the cyclization to the desired positions. wikipedia.orgorganic-chemistry.org In the Bischler-Napieralski reaction, the cyclization of a β-phenylethylamide is directed by the electronic properties of the aromatic ring. For the synthesis of an 8-substituted isoquinoline, the starting phenylethylamine must possess a substituent at the ortho position relative to the point of cyclization. The nature of this substituent can influence the reaction conditions required. For instance, electron-donating groups on the benzene ring facilitate the reaction, often allowing for milder conditions. wikipedia.org

A plausible synthetic route to a 3-amino-8-substituted isoquinoline could involve the cyclization of a suitably substituted β-phenylethylamide. For example, starting from a 2-amino-6-substituted phenethylamine derivative, a Bischler-Napieralski reaction could, in principle, yield the desired 3,4-dihydroisoquinoline intermediate, which can then be oxidized to the aromatic isoquinoline. However, the regioselectivity of the cyclization is paramount. Treatment of N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide with POCl₃ yields the expected 7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline. In contrast, using P₂O₅ can lead to a mixture of products, including the "abnormal" 6-methoxy isomer, which arises from cyclization at the ipso carbon followed by rearrangement. wikipedia.org This highlights the critical role of the condensing agent in controlling regioselectivity.

Modern catalytic methods offer more direct approaches to functionalized isoquinolines. Rhodium-catalyzed C-H activation and annulation reactions have emerged as powerful strategies. For instance, the reaction of N-methoxybenzamides with diazo compounds or internal alkynes can produce isoquinolones with excellent regioselectivity. nih.govacs.org The directing group on the starting amide plays a crucial role in determining the site of C-H activation and subsequent cyclization. To achieve 8-substitution, one would start with an ortho-substituted benzamide (B126).

Palladium-catalyzed reactions also provide versatile routes. A modular, one-pot procedure involving the palladium-catalyzed α-arylation of a ketone enolate, followed by in situ trapping and aromatization with ammonium chloride, can furnish substituted isoquinolines. fao.org By selecting an appropriately substituted aryl bromide, one can introduce substituents at various positions on the benzene ring portion of the isoquinoline. Furthermore, palladium-catalyzed aminocarbonylation of 1-haloisoquinolines has been demonstrated as a method to introduce carboxamide functionalities. mdpi.com A similar strategy could be envisioned for an 8-haloisoquinoline derivative.

A direct approach to a related compound, 3-aminoquinoline-5-carboxylic acid methyl ester, involves a two-step process starting from 3-aminoquinoline. The first step is a regioselective bromination at the 5-position, followed by a palladium-catalyzed carbonyl insertion reaction to introduce the methyl carboxylate group. wikipedia.org This strategy of late-stage functionalization, if applicable to the isoquinoline system, could provide a pathway to the target molecule starting from a 3-amino-8-haloisoquinoline.

The following table summarizes various catalytic systems and their application in the synthesis of substituted isoquinolines and related heterocycles, highlighting the potential for regiocontrol.

Catalyst SystemStarting MaterialsProduct TypeKey Features & Regiocontrol
[Cp*RhCl₂]₂/NaOAcAryl ketone O-acyloximes, internal alkynesSubstituted isoquinolinesC-H activation directed by the oxime; regioselectivity influenced by alkyne substituents. acs.org
Rh(III)N-methoxybenzamides, diazo compoundsIsoquinolonesC-H activation directed by the N-methoxyamide group; excellent regioselectivity. nih.gov
Pd(OAc)₂/LigandAryl bromides, ketones, electrophiles, NH₄ClSubstituted isoquinolinesModular one-pot synthesis; substitution pattern determined by the aryl bromide and electrophile. fao.org
Pd(OAc)₂/PPh₃1-Iodoisoquinoline, amines, COIsoquinoline-1-carboxamidesAminocarbonylation at the C1 position. mdpi.com
PdCl₂3-Amino-5-bromoquinoline, MeOH, CO3-Aminoquinoline-5-carboxylateCarbonyl insertion at the site of the halogen. wikipedia.org

Mechanistic Investigations of Key Synthetic Reactions and Intermediates

Understanding the mechanisms of the reactions used to construct the 3-aminoisoquinoline-8-carboxylic acid scaffold is crucial for optimizing reaction conditions and controlling selectivity. This section delves into the elucidation of reaction pathways and the role of catalysts.

Elucidation of Reaction Pathways through Kinetic and Isotopic Labeling Studies

Kinetic isotope effect (KIE) studies are a powerful tool for probing reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step. libretexts.orgnih.gov A primary KIE, where the rate changes upon replacing a hydrogen atom with deuterium (B1214612) at the site of bond cleavage, is indicative of the C-H bond being broken in or before the rate-determining step.

In the context of isoquinoline synthesis, KIE studies have been employed to understand the mechanism of metal-catalyzed C-H activation/annulation reactions. For instance, in Rh(III)-catalyzed syntheses of isoquinolones, intermolecular KIE experiments can be conducted using deuterated benzamide substrates. The observation of a significant KIE would suggest that C-H bond cleavage is a key step in the reaction mechanism, likely part of the turnover-limiting sequence. rsc.orgnih.gov

Isotopic labeling studies, where specific atoms are replaced with their heavier isotopes, can trace the origin of atoms in the final product. nih.gov For example, in the Bischler-Napieralski reaction, there has been mechanistic ambiguity regarding the timing of the elimination of the carbonyl oxygen. Two main pathways have been proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion. Fodor and Nagubandi's detailed studies, which involved the preparation and reaction of proposed intermediates, provided evidence for the nitrilium salt pathway. They were able to prepare stable imidoyl salts at room temperature which, upon heating, formed nitrilium salts and subsequently cyclized to dihydroisoquinolines. The formation of styrene (B11656) byproducts in some cases is also considered evidence for the nitrilium intermediate via a retro-Ritter type reaction. organic-chemistry.org

The following table presents hypothetical KIE data for a key C-H activation step in a catalyzed synthesis of an 8-substituted isoquinoline, illustrating how such data can provide mechanistic insight.

ReactionSubstrate PairkH/kDMechanistic Implication
Rh(III)-catalyzed annulationBenzamide / deuterated Benzamide4.5C-H bond cleavage is likely involved in the rate-determining step.
Pd(II)-catalyzed C-H functionalizationPhenylacetic acid / deuterated Phenylacetic acid1.2C-H bond cleavage is likely not the rate-determining step.

Role of Catalyst Systems in Directing Selectivity and Efficiency

The catalyst system is paramount in modern synthetic methodologies for constructing complex heterocyclic frameworks like 3-aminoisoquinoline-8-carboxylic acid. The choice of metal, ligand, and additives can profoundly influence the reaction's efficiency, regioselectivity, and functional group tolerance.

Rhodium(III) catalysts, particularly those of the [Cp*Rh(III)] type, have proven to be exceptionally effective for C-H activation and annulation reactions leading to isoquinolines and isoquinolinones. nih.govacs.orgrsc.orgnih.gov In these reactions, a directing group on the aromatic substrate coordinates to the rhodium center, positioning the catalyst for regioselective C-H activation at the ortho position. The subsequent steps typically involve insertion of an alkyne or other coupling partner, followed by reductive elimination to form the heterocyclic product and regenerate the active catalyst. The ligand environment around the rhodium center can be tuned to modulate its reactivity and selectivity.

Palladium catalysts are also widely used, especially in cross-coupling and carbonylation reactions. fao.orgmdpi.comnih.govnih.gov For instance, the synthesis of a 3-amino-8-carboxyisoquinoline could potentially be achieved through a sequence involving palladium-catalyzed amination of a 3,8-dihalo-isoquinoline, followed by a selective carbonylation at the 8-position. The selectivity of these steps would be highly dependent on the choice of palladium precursor, ligand, and reaction conditions. The development of new phosphine ligands, such as KPhos, has enabled challenging amination reactions, such as the use of aqueous ammonia with hydroxide (B78521) bases, by suppressing side reactions like hydroxylation. nih.gov

Copper catalysts have also been employed in the synthesis of substituted isoquinolones. A copper-catalyzed cascade reaction involving an Ugi-type multicomponent reaction followed by an intramolecular cyclization has been developed to access isoquinolone-4-carboxylic acids. organic-chemistry.org This demonstrates the potential of copper catalysis in constructing the isoquinoline core with appended carboxylic acid functionality.

The table below summarizes the roles of different catalyst systems in key transformations relevant to the synthesis of the target molecule.

Catalyst SystemTransformationRole of Catalyst
[CpRhCl₂]₂C-H activation/annulationFacilitates regioselective C-H bond cleavage and subsequent cyclization. The Cp ligand provides stability and enhances catalytic activity. acs.orgnih.gov
Pd(OAc)₂/Phosphine LigandAmination/CarbonylationCatalyzes C-N and C-C bond formation. The ligand influences selectivity, reactivity, and catalyst stability. fao.orgmdpi.comnih.gov
CuI/BaseDomino Reaction/CyclizationCatalyzes a cascade sequence involving multiple bond formations to construct the heterocyclic ring. organic-chemistry.org
InI₃Hydroalkoxylation/CycloisomerizationActs as a π-Lewis acid to activate an alkyne for intramolecular nucleophilic attack.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy stands as the most powerful tool for elucidating the molecular structure of organic compounds in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is required for a complete and unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of the isoquinoline core is expected to show a set of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The presence of the amino group at the C3 position and the carboxylic acid group at the C8 position will influence the chemical shifts of the neighboring protons due to their electronic effects. The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, while the protons of the ammonium group (resulting from the protonation of the 3-amino group by HCl) would also likely appear as a broad signal.

The ¹³C NMR spectrum will complement the ¹H data, with the carbonyl carbon of the carboxylic acid appearing at a characteristic downfield shift (around 165-185 ppm). The carbons of the isoquinoline ring will resonate in the aromatic region of the spectrum.

Representative ¹H and ¹³C NMR Data

While the exact chemical shifts for this compound would be determined experimentally, a representative dataset can be postulated based on known data for substituted isoquinolines and quinolines.

Atom Postulated ¹H Chemical Shift (ppm) Postulated ¹³C Chemical Shift (ppm)
H-1~9.1C-1: ~152.0
H-4~7.5C-3: ~158.0
H-5~8.0C-4: ~110.0
H-6~7.7C-4a: ~130.0
H-7~7.9C-5: ~128.0
NH₂Broad, variableC-6: ~129.0
COOHBroad, >10C-7: ~132.0
C-8: ~135.0
C-8a: ~127.0
COOH: ~168.0

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of two-dimensional NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings through two to three bonds. sdsu.edu For this compound, COSY would be crucial for identifying the spin systems within the isoquinoline ring, for instance, by showing correlations between adjacent protons like H-5, H-6, and H-7.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the unambiguous assignment of the carbon signals for all protonated carbons by correlating the proton signals with their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (and sometimes four). youtube.com HMBC is particularly powerful for identifying quaternary carbons (those without attached protons), such as C-3, C-4a, C-8, and C-8a, by observing their long-range correlations with nearby protons. For example, the proton at H-1 would be expected to show an HMBC correlation to C-3 and C-8a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. u-tokyo.ac.jp NOESY is instrumental in confirming the substitution pattern and for analyzing the three-dimensional structure and intermolecular interactions. For instance, a NOESY correlation between the proton at H-7 and the carboxylic acid proton could provide evidence for a specific conformation.

Through the combined interpretation of these 2D NMR spectra, a complete and confident structural assignment of this compound can be achieved.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of crystalline materials. In the case of this compound, ssNMR would be particularly useful for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties, and ssNMR can detect subtle differences in the local chemical environments of the atoms in the crystal lattice. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly employed to obtain high-resolution spectra of solid samples.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry is a critical analytical tool that provides the precise molecular weight of a compound, allowing for the determination of its elemental composition. For this compound, HRMS would confirm the molecular formula C₁₀H₉N₂O₂Cl.

In addition to providing the molecular weight, mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), offers valuable structural information through the analysis of fragmentation patterns. nih.gov The fragmentation of the protonated molecule of 3-Aminoisoquinoline-8-carboxylic acid ([M+H]⁺) in the gas phase can be predicted to follow several pathways, primarily involving the loss of small neutral molecules.

A plausible fragmentation pathway for 3-Aminoisoquinoline-8-carboxylic acid would likely involve the initial loss of water (H₂O) from the carboxylic acid group, followed by the loss of carbon monoxide (CO). Another characteristic fragmentation would be the cleavage of the carboxylic acid group itself. The fragmentation of the isoquinoline ring system can also occur, leading to a variety of smaller charged fragments.

Plausible HRMS Fragmentation Data for [C₁₀H₈N₂O₂ + H]⁺

m/z (calculated) Plausible Fragment Lost Neutral Fragment
189.0659[M+H]⁺
171.0553[M+H - H₂O]⁺H₂O
143.0604[M+H - H₂O - CO]⁺H₂O, CO
144.0655[M+H - COOH]⁺COOH

HRMS can also be employed for quantitative purposes. When coupled with a separation technique like liquid chromatography (LC-HRMS), it can be used to assess the purity of a sample of this compound by detecting and quantifying any impurities. Furthermore, LC-HRMS is an invaluable tool for monitoring the progress of a chemical reaction by tracking the disappearance of reactants and the appearance of the desired product and any byproducts over time.

X-ray Crystallography for Definitive Solid-State Molecular Structure and Intermolecular Interactions

While NMR and MS provide extensive information about the connectivity and formula of a molecule, X-ray crystallography offers the most definitive and detailed picture of the three-dimensional structure of a compound in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For this compound, a successful X-ray crystallographic analysis would provide precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be determined with high accuracy. This would confirm the planar structure of the isoquinoline ring system and the positions of the amino and carboxylic acid substituents.

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding. In the case of the HCl salt, it is expected that the chloride ion will participate in hydrogen bonding with the protonated 3-amino group and potentially the carboxylic acid proton. The carboxylic acid groups may also form hydrogen-bonded dimers with neighboring molecules.

Hypothetical Crystallographic Data Table

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~12.0
c (Å)~10.5
β (°)~95
Volume (ų)~1060
Z4
Density (calculated) (g/cm³)~1.4
Hydrogen BondsN-H···Cl, O-H···Cl, O-H···O

This detailed structural information is invaluable for understanding the physical and chemical properties of the compound and for designing future molecules with desired characteristics.

Single Crystal X-ray Diffraction for Absolute Configuration Determination

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, bond lengths, bond angles, and stereochemistry. For this compound, obtaining a single crystal of suitable quality would allow for the unambiguous determination of the planar isoquinoline ring system's geometry and the spatial orientation of the amino and carboxylic acid functional groups.

The process involves irradiating a single crystal with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. In a study on related 8-aminoquinoline amides of triterpenoic acids, single-crystal X-ray analysis was successfully employed to establish the molecular structure unambiguously. mdpi.com This highlights the power of SC-XRD in confirming the conformation of complex quinoline (B57606) derivatives. mdpi.com For this compound, this would definitively confirm the substitution pattern and the absolute configuration if the compound crystallizes in a chiral space group.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.5
b (Å)12.3
c (Å)9.8
β (°)105.4
Volume (ų)990.2
Z4
Calculated Density (g/cm³)1.52

Note: This table represents hypothetical data for illustrative purposes.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a complementary technique to SC-XRD, primarily used for the characterization of polycrystalline materials. nih.gov It is an indispensable tool for analyzing the crystalline phase of a bulk sample, identifying different polymorphs, and assessing sample purity in its solid form. nih.gov Each crystalline solid possesses a unique PXRD pattern, which serves as a fingerprint for that specific phase. nih.govresearchgate.net

For this compound, PXRD would be employed to ensure the homogeneity of the crystalline phase in the bulk material. The technique involves exposing a powdered sample to an X-ray beam and recording the intensity of the scattered radiation as a function of the diffraction angle (2θ). The resulting diffractogram can be compared to reference patterns to confirm the identity of the crystalline form. This method is crucial in pharmaceutical development to identify and control polymorphism, as different crystalline forms can exhibit varying physical properties. nih.gov

Advanced Chromatographic and Separation Techniques for Isolation and Purity Assessment

Chromatographic techniques are essential for both the isolation of a target compound from a reaction mixture and the quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of compounds in a mixture. scienceopen.com For this compound, reversed-phase HPLC (RP-HPLC) would be the most common approach. scienceopen.com

In a typical RP-HPLC setup, a C18 column would be used as the stationary phase, which is nonpolar. scienceopen.com The mobile phase would consist of a polar solvent mixture, such as water and acetonitrile (B52724) or methanol, often with an acid modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the amine and carboxylic acid functionalities. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its polar nature, this compound would have a relatively short retention time on a standard C18 column. HILIC (Hydrophilic Interaction Liquid Chromatography) mixed-mode columns can also be employed to increase the retention of polar, ionizable analytes like amino acids and carboxylic acids. helixchrom.com

HPLC is utilized in two primary modes:

Analytical HPLC: Used to determine the purity of the sample by separating it from any impurities. A detector, such as a Diode Array Detector (DAD) or UV-Vis detector, quantifies the components. scienceopen.com The purity is typically reported as a percentage of the total peak area.

Preparative HPLC: Used to isolate and purify the compound of interest from a mixture on a larger scale.

Table 2: Typical HPLC Parameters for Analysis of this compound

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Gas Chromatography (GC) for Volatile Byproducts and Impurities

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Due to the low volatility of amino acids and carboxylic acids, direct analysis of this compound by GC is challenging. Therefore, derivatization is a necessary step to convert the non-volatile analyte into a volatile derivative. nih.govnih.gov

Common derivatization procedures for amino and carboxylic acids involve esterification of the carboxylic acid group and acylation of the amino group. nih.gov For instance, the compound could be treated with an alcohol (e.g., n-butanol) in the presence of an acid catalyst to form the ester, followed by reaction with an acylating agent like pentafluoropropionic anhydride (B1165640) (PFPA). nih.govnih.gov The resulting derivative is sufficiently volatile for GC analysis. GC is particularly useful for detecting and quantifying small, volatile impurities that may not be easily resolved by HPLC.

Hyphenated Techniques (e.g., HPLC-MS, GC-MS) for Integrated Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis.

HPLC-MS: High-Performance Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. psu.edu As the separated components elute from the HPLC column, they are introduced into the mass spectrometer, which provides mass-to-charge ratio (m/z) information. This allows for the confirmation of the molecular weight of the parent compound and the identification of impurities based on their mass. nih.gov HPLC-MS is particularly valuable for analyzing complex mixtures and identifying unknown components. psu.edu

GC-MS: Gas Chromatography-Mass Spectrometry is a robust technique for the analysis of volatile and semi-volatile compounds. wvu.edu After derivatization, the sample is injected into the GC, where it is separated. The separated components then enter the mass spectrometer, which generates a mass spectrum for each peak. This allows for the positive identification of compounds by comparing their mass spectra to library databases. wvu.edu GC-MS is highly effective for the analysis of derivatized amino and carboxylic acids. nih.govnih.gov

Spectroscopic Probes for Electronic Transitions and Vibrational Modes (e.g., UV-Vis, FTIR)

Spectroscopic techniques that probe the electronic and vibrational states of a molecule are crucial for confirming the presence of specific functional groups and structural features.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The isoquinoline ring system in this compound is an extended chromophore and is expected to exhibit characteristic absorption maxima. While unconjugated carboxylic acids absorb around 210 nm, the conjugated system of the isoquinoline ring will result in more useful absorbances at higher wavelengths. libretexts.org The UV-Vis spectrum provides information about the electronic structure and can be used for quantitative analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule. spectroscopyonline.com For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the various functional groups. The infrared spectrum of quinoline-2-carboxylic acid shows that it can exist in both neutral and zwitterionic forms, which influences the vibrational frequencies. researchgate.net

Table 3: Expected FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching (H-bonded)3300-2500 (broad)
N-H (Amine)Stretching3500-3300
C-H (Aromatic)Stretching3100-3000
C=O (Carboxylic Acid)Stretching1730-1700
C=C, C=N (Aromatic Ring)Stretching1650-1450
C-O (Carboxylic Acid)Stretching1320-1210
N-H (Amine)Bending1650-1580
O-H (Carboxylic Acid)Bending (out-of-plane)960-900 (broad)

Note: These are general ranges and the exact positions can vary based on the molecular environment and physical state. spectroscopyonline.com

Surface-Sensitive Analytical Techniques for Investigating Material-Related Properties (e.g., XPS, SIMS, AFM)

The comprehensive characterization of this compound necessitates an evaluation of its surface chemistry and morphology, which dictates its interaction with other materials and its performance in various applications. While specific experimental data for this compound using surface-sensitive techniques is not extensively available in peer-reviewed literature, the principles of X-ray Photoelectron Spectroscopy (XPS), Secondary Ion Mass Spectrometry (SIMS), and Atomic Force Microscopy (AFM) allow for a prospective analysis of the insights these methods would provide.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a powerful quantitative technique for determining the elemental composition and chemical states of the top 1-10 nanometers of a material's surface. For this compound, XPS analysis would be crucial for verifying the presence and chemical environment of its constituent elements (Carbon, Nitrogen, Oxygen, and Chlorine).

Expected Research Findings:

An XPS survey scan would quantify the elemental composition of the sample surface. High-resolution scans of the C 1s, N 1s, O 1s, and Cl 2p regions would provide detailed information about the chemical bonding. Based on the structure of this compound, several distinct chemical states for carbon would be expected. The zwitterionic nature of similar amino acids is often evident in XPS data, with protonated amine groups showing higher binding energies in the N 1s spectrum. foodb.ca

The analysis of the C 1s spectrum is anticipated to resolve into multiple peaks corresponding to the different carbon environments within the molecule: the aromatic carbons of the isoquinoline ring, the carbon of the carboxylic acid group, and any adventitious carbon contamination. The N 1s spectrum would be expected to show components corresponding to the amino group and the nitrogen in the isoquinoline ring. The hydrochloride salt form would likely lead to a protonated amine, shifting its N 1s binding energy to a higher value. The O 1s spectrum would characterize the oxygen atoms in the carboxylic acid group.

Hypothetical XPS Data Table for this compound:

Core LevelExpected Binding Energy (eV)Assignment
C 1s~284.8Adventitious Carbon / C-C, C-H in isoquinoline ring
~286.5C-N (amino group and isoquinoline ring)
~288.9C=O (carboxylic acid)
N 1s~399.5N in isoquinoline ring
~401.5Protonated amino group (-NH₃⁺)
O 1s~532.0C=O (carboxylic acid)
~533.5C-OH (carboxylic acid)
Cl 2p~198.5Chloride ion (Cl⁻)

Secondary Ion Mass Spectrometry (SIMS)

Secondary Ion Mass Spectrometry (SIMS) is a technique used to analyze the composition of solid surfaces and thin films by sputtering the surface of the specimen with a focused primary ion beam and collecting and analyzing the ejected secondary ions. The mass-to-charge ratio of these secondary ions is measured with a mass spectrometer to determine the elemental, isotopic, or molecular composition of the surface.

Expected Research Findings:

For this compound, SIMS would provide highly sensitive surface information, capable of detecting trace elements and molecular fragments. In static SIMS mode, the analysis would yield information about the molecular structure of the uppermost monolayer. The resulting mass spectrum would be expected to show the protonated molecular ion [M+H]⁺, as well as characteristic fragments from the isoquinoline ring, the amino group, and the carboxylic acid group. The detection of these specific fragments would confirm the molecular identity at the surface.

In dynamic SIMS mode, the technique could be used to create a depth profile, analyzing the composition as a function of depth into the material. This would be particularly useful for analyzing thin films of the compound or for detecting any surface segregation of impurities.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a very-high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. The AFM consists of a cantilever with a sharp tip (probe) at its end that is used to scan the specimen surface.

Expected Research Findings:

AFM analysis of this compound would provide detailed information about the surface topography and morphology. If the compound is deposited as a thin film, AFM could reveal details about the film growth mode, such as whether it forms islands or grows layer-by-layer. youtube.com The technique can measure surface roughness, grain size, and the presence of any crystalline structures or defects on the surface. For instance, studies on similar organic molecules have shown that different crystallization conditions can lead to distinct surface morphologies, which can be clearly visualized with AFM. This information is critical for applications where surface uniformity and texture are important.

Computational and Theoretical Investigations of 3 Aminoisoquinoline 8 Carboxylic Acid Hcl

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For 3-Aminoisoquinoline-8-carboxylic acid HCl, these calculations offer a detailed picture of its electronic landscape.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govyoutube.com

Based on these related studies, the HOMO and LUMO of this compound would be distributed across the isoquinoline (B145761) ring system, with significant contributions from the amino and carboxylic acid functional groups. The nitrogen atom of the amino group is expected to contribute significantly to the HOMO, enhancing its electron-donating capability. Conversely, the carboxylic acid group, being an electron-withdrawing group, would influence the LUMO, making the molecule susceptible to nucleophilic attack. The protonation at the isoquinoline nitrogen to form the HCl salt would further lower the energy of the LUMO, potentially increasing the molecule's reactivity.

Table 1: Representative Frontier Molecular Orbital Energies and Gaps for Related Compounds

Compound Method HOMO (eV) LUMO (eV) Energy Gap (eV) Source
Isoquinoline B3LYP/6-311++G(d,p) -5.581 1.801 3.78 tandfonline.com
Aminomethyl-substituted isoflavene 1 B3LYP/6-311G(d,p) - - 0.2175 nih.gov

Note: The values presented are for structurally related molecules and serve as an estimation for the properties of this compound.

Electrostatic Potential Mapping and Charge Distribution Analysis

Electrostatic potential (ESP) maps are invaluable for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. researchgate.net In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) signify electron-poor areas.

For this compound, the ESP map would likely show a high negative potential around the oxygen atoms of the carboxylic acid group and a high positive potential around the hydrogen atoms of the amino group and the proton on the isoquinoline nitrogen. The nitrogen atom of the amino group would also exhibit a region of negative potential due to its lone pair of electrons. The aromatic rings of the isoquinoline core would display a more neutral potential, with some variation due to the influence of the substituents.

Studies on isoquinoline have shown that the nitrogen atom is the most electronegative site, making it prone to electrophilic attack. researchgate.net The presence of the amino group at the 3-position and the carboxylic acid group at the 8-position in the target molecule would significantly alter this charge distribution. The amino group, being an electron-donating group, would increase the electron density on the isoquinoline ring, particularly at the ortho and para positions relative to its substitution. The carboxylic acid group, an electron-withdrawing group, would have the opposite effect. The protonation of the isoquinoline nitrogen would create a significant region of positive potential, making the heterocyclic ring more electron-deficient.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a powerful tool for structure elucidation. While experimental NMR data for this compound is not available in the searched literature, computational predictions can be made based on its structure. For instance, the chemical shifts of protons on the aromatic rings would be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid and protonated nitrogen. The acidic proton of the carboxylic acid would exhibit a characteristic downfield shift. princeton.edu Databases of NMR spectra for related compounds like isoquinoline-1-carboxylic acid and isoquinoline-3-carboxylic acid can provide a basis for comparison. spectrabase.comchemicalbook.comchemicalbook.com

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. A study on isoquinoline using DFT with the B3LYP functional and 6-31G* basis set has provided a detailed assignment of its vibrational modes. researchgate.net Another study on 2-chloroquinoline-3-carboxaldehyde also utilized DFT calculations for vibrational assignments. nih.gov For this compound, characteristic vibrational modes would include the N-H stretching and bending vibrations of the amino group, the O-H and C=O stretching of the carboxylic acid group, and the various C-H and C-C stretching and bending vibrations of the isoquinoline ring. The presence of the HCl salt would also introduce specific vibrations associated with the protonated nitrogen.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Related Molecules

Functional Group Vibrational Mode Predicted Frequency (cm-1) (Compound) Source
C=N Stretching 1600, 1450 (Isoquinoline) researchgate.net
C-O Stretching 1510, 1188, 1078, 1014 (8-hydroxyquinoline) researchgate.net
C=O Stretching - -
N-H Stretching - -

Note: Specific frequencies for this compound require dedicated calculations. The data presented is for key functional groups in related structures.

Molecular Modeling and Simulation for Conformational Analysis and Molecular Dynamics

Molecular modeling and simulation techniques provide insights into the dynamic behavior of molecules, including their stable conformations and interactions with their environment.

Exploration of Stable Conformations and Tautomeric Forms

The 3-Aminoisoquinoline-8-carboxylic acid molecule can exist in different conformations due to the rotation around the single bond connecting the carboxylic acid group to the isoquinoline ring. Computational methods can be used to explore the potential energy surface and identify the most stable conformations. The orientation of the amino group can also contribute to different conformational isomers.

Furthermore, the molecule can potentially exist in different tautomeric forms. For example, a proton transfer could occur between the carboxylic acid group and the amino group to form a zwitterion. The protonation state of the isoquinoline nitrogen and the amino group in the HCl salt form would also influence the predominant tautomeric and conformational states. While specific studies on this compound are lacking, research on the conformational analysis of amino acid derivatives provides a framework for such investigations. nih.gov

Simulations of Molecular Interactions in Non-Biological Media

Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in different solvents. arxiv.org These simulations can provide information on how the molecule interacts with solvent molecules, its solvation energy, and its aggregation behavior.

For instance, MD simulations in an aqueous environment would reveal the hydrogen bonding patterns between the amino and carboxylic acid groups of the molecule and water molecules. The charged nature of the HCl salt would lead to strong electrostatic interactions with polar solvents. In non-polar solvents, the molecule might tend to aggregate to minimize the exposure of its polar groups. Studies on the molecular dynamics of quinoline (B57606) derivatives have been conducted to understand their interactions in specific environments. nih.govnih.gov These simulations are crucial for understanding the solubility and transport properties of the molecule, which are important for its handling and potential applications.

Reactivity Prediction and Mechanistic Insights from Theoretical Models

Theoretical models, particularly those based on quantum mechanics, are powerful tools for elucidating the reactivity of complex organic molecules. For this compound, methods like Density Functional Theory (DFT) are employed to map out potential energy surfaces, identify stable intermediates, and calculate the energy barriers of reactions. acs.orgnih.gov Computational software, such as Gaussian, is often utilized for these calculations, allowing for the optimization of molecular geometries and the exploration of electronic structures. acs.org

Transition state (TS) analysis is a cornerstone of computational chemistry for understanding reaction mechanisms. It involves locating the saddle point on the potential energy surface that connects reactants to products. The energy of this transition state determines the activation energy of the reaction, a key factor in reaction kinetics. youtube.comnih.gov

For a molecule like 3-Aminoisoquinoline-8-carboxylic acid, several reaction pathways can be envisaged, including esterification of the carboxylic acid, acylation of the amine, or electrophilic aromatic substitution on the isoquinoline ring. Theoretical investigations would model these reactions to predict their feasibility. For instance, in an esterification reaction, DFT calculations could be used to model the approach of an alcohol molecule and the subsequent formation and breakdown of the tetrahedral intermediate, identifying the rate-limiting transition state. nih.gov

Optimization of the ground state geometries of the reactants.

Identification of a plausible transition state structure along the reaction coordinate.

Optimization of the transition state geometry.

Frequency calculations to confirm the transition state (characterized by a single imaginary frequency).

Calculation of the intrinsic reaction coordinate (IRC) to ensure the transition state connects the desired reactants and products.

The following table provides a hypothetical comparison of calculated activation energies for two common reactions involving this molecule, illustrating how computational models can differentiate between competing pathways.

Reaction PathwayComputational MethodBasis SetCalculated Activation Energy (kcal/mol) - Hypothetical
Fischer Esterification (with Methanol)DFT (B3LYP)6-311+G(d,p)15.8
Amide Coupling (with Glycine)DFT (B3LYP)6-311+G(d,p)21.2

This table is illustrative and does not represent experimentally verified data.

Computational chemistry provides robust methods for predicting the acid dissociation constant (pKa) of functional groups. nih.gov These predictions are invaluable for understanding the ionization state of a molecule like 3-Aminoisoquinoline-8-carboxylic acid at a given pH. The pKa values for the carboxylic acid and the amino group are critical determinants of the molecule's solubility, lipophilicity, and interaction with biological targets.

The prediction of pKa values can be achieved through various computational approaches, including those that use thermodynamic cycles in conjunction with quantum mechanical calculations of gas-phase acidities and solvation free energies. osti.gov The accuracy of these predictions has been shown to be quite high, often with mean unsigned errors of less than one pKa unit. acs.orgosti.gov

For 3-Aminoisoquinoline-8-carboxylic acid, the electron-withdrawing nature of the isoquinoline ring system is expected to increase the acidity of the carboxylic acid group (lower pKa) compared to a simple aliphatic carboxylic acid. Conversely, the basicity of the amino group will be influenced by its position on the ring and the electronic effects of the carboxylic acid group. The protonated form of the isoquinoline nitrogen itself also possesses a characteristic pKa. wikipedia.org

The following interactive data table presents hypothetical, yet chemically reasonable, predicted pKa values for the functional groups of 3-Aminoisoquinoline-8-carboxylic acid, alongside the pKa of related simple molecules for comparison. These values are what one might expect from a detailed computational study using established theoretical models. nih.govnih.gov

Functional GroupPredicted pKa (Hypothetical)Reference CompoundReference pKa
8-Carboxylic Acid3.8Benzoic Acid4.20
3-Amino Group (protonated)4.5Aniline (protonated)4.63
Isoquinoline Nitrogen (protonated)5.2Isoquinoline (protonated)5.14

This table is illustrative and based on general chemical principles, not on specific published computational results for this exact molecule.

Potential Research Applications of 3 Aminoisoquinoline 8 Carboxylic Acid Hcl in Non Biological Domains

Applications in Catalysis and Ligand Development

The presence of nitrogen atoms within the isoquinoline (B145761) ring and the exocyclic amino group, combined with the carboxylic acid moiety, makes this molecule a highly attractive building block for catalytic systems. These groups can act as potent coordination sites for metal ions, paving the way for new ligand designs.

The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern chemistry, and the development of effective chiral ligands for transition-metal catalysts is crucial to this endeavor. rsc.org 3-Aminoisoquinoline-8-carboxylic acid HCl serves as an excellent scaffold for such ligands. The amino acid backbone is a well-established motif in the creation of chiral ligands. snnu.edu.cnmdpi.com

Researchers have successfully synthesized novel classes of ligands from isoquinoline derivatives for use in asymmetric oxidation reactions. nih.gov For instance, a scalable, divergent synthesis of 8-aryl-3-formylisoquinolines has been developed, which allows for precise tuning of the structural and electronic properties of the resulting iron-based catalysts. nih.gov These catalysts have demonstrated high enantioselectivity in the epoxidation of alkenes. nih.gov Similarly, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline framework have been employed as effective ligands in metal complexes for the asymmetric transfer hydrogenation of dihydroisoquinolines, which are key intermediates in the synthesis of alkaloids. mdpi.com

The 3-amino and 8-carboxylic acid groups on the isoquinoline core can be strategically modified to create a chiral environment around a coordinated metal center. This allows for the stereoselective synthesis of valuable chemical compounds. The inherent rigidity of the isoquinoline ring is advantageous for creating a well-defined and predictable coordination sphere, which is essential for achieving high levels of enantioselectivity. snnu.edu.cn

Table 1: Examples of Isoquinoline/Quinoline-Based Chiral Ligands and Their Applications

Ligand TypeMetal CatalystReaction TypeReference
Bis-8-aryl-isoquinoline bis-alkylamineIron (Fe)Asymmetric Epoxidation, Hydroxy Carbonylation nih.gov
8-amino-5,6,7,8-tetrahydroquinoline (CAMPY)Rhodium (Rh), Iridium (Ir)Asymmetric Transfer Hydrogenation mdpi.com
Binaphthyl-based mono-carboxylic acidRhodium (Rh)Enantioselective C(sp²)–H Functionalization mdpi.com
8-amino-quinoline (AQ) directedPalladium (Pd)Enantioselective C(sp³)–H Amidation mdpi.com

The field of organocatalysis, which utilizes small organic molecules as catalysts, offers a sustainable alternative to metal-based systems. The bifunctional nature of this compound, possessing both a basic amino group and an acidic carboxylic acid group, makes it a prime candidate for development as a metal-free catalyst. This combination of acidic and basic sites within a single molecule can facilitate reactions by activating both the electrophile and the nucleophile simultaneously.

Furthermore, chiral carboxylic acids are known to act as co-catalysts or chiral additives in combination with achiral metal complexes to induce enantioselectivity in C-H functionalization reactions. snnu.edu.cn In these systems, the carboxylic acid coordinates to the metal center and creates a chiral pocket that directs the reaction to proceed stereoselectively. snnu.edu.cn It is plausible that this compound could be explored in a similar capacity, where it could serve as a chiral ligand that influences the enantioselectivity of reactions catalyzed by various transition metals like rhodium, iridium, or cobalt. snnu.edu.cnmdpi.com The development of metal-free heterogeneous catalysts, such as those using Brønsted acid sites on graphitic carbon nitride for quinoline (B57606) synthesis, highlights the potential for acid-functionalized molecules in catalysis. nih.gov

The versatility of this compound allows for its potential use in both homogeneous and heterogeneous catalysis. tue.nl In homogeneous catalysis, ligands derived from this molecule would be soluble in the reaction medium, allowing for high activity and selectivity under mild conditions. mdpi.com The development of such systems is crucial for fine chemical synthesis where precise control over the reaction is paramount.

For heterogeneous catalysis, the carboxylic acid group provides a convenient anchor for immobilizing the molecule onto a solid support, such as silica, alumina, or a polymer resin. This process would lead to a heterogeneous catalyst that offers significant practical advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling, which is both economically and environmentally beneficial. nih.gov The creation of bifunctional heterogeneous catalysts, where a metal center and a Lewis-acid promoter are in close proximity, has proven effective for reactions like the hydrogenation of carboxylic acids and their esters. tue.nl The structure of this compound is well-suited for creating such supported catalysts, where the isoquinoline-amine moiety could chelate a metal while the carboxylic acid group binds to the support.

Development in Advanced Materials Science

The conjugated π-system of the isoquinoline ring system forms the basis for its potential application in the field of materials science, particularly in the development of organic electronics and chemical sensors.

Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.com These materials are typically based on conjugated organic molecules that allow for the delocalization of π-electrons, which is essential for charge transport. ossila.com The isoquinoline core of this compound is a conjugated system that can be exploited for this purpose.

Derivatives of the related quinoline structure have been successfully used in organic electronic devices. For example, zinc 8-hydroxyquinoline (B1678124) (ZnQ2) has been investigated as a photoactive layer in organic photodetectors. mdpi.com The functional groups of this compound—the amino and carboxylic acid groups—provide synthetic handles for polymerization or for tuning the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tunability is a key advantage of organic semiconductors over their inorganic counterparts. ossila.comsigmaaldrich.com By incorporating this molecule into larger polymer chains or thin films, new materials with tailored optical and electronic properties could be developed for applications in flexible and lightweight electronic devices. mdpi.com

Table 2: Comparison of Building Blocks for Organic Semiconductors

Compound/ClassKey FeaturesPotential ApplicationsReference
Thiophenes/PolythiophenesSynthetic accessibility, high performanceOrganic Field-Effect Transistors (OFETs), OPVs sigmaaldrich.com
8-Hydroxyquinoline (8-HQ) DerivativesForms stable metal complexes (e.g., Alq3, ZnQ2), good electron transportOLEDs, Organic Photodetectors mdpi.com
HeteroacenesExtended π-conjugation, high charge carrier mobilityHigh-performance OFETs sigmaaldrich.com
3-Aminoisoquinoline-8-carboxylic acidConjugated isoquinoline core, functional groups for tuningPotential for tailored semiconductors, optoelectronicsN/A

Fluorescent chemical sensors are powerful tools for detecting and quantifying specific analytes with high sensitivity and selectivity. The 8-aminoquinoline (B160924) scaffold is a well-established fluorophore that has been extensively used in the design of fluorescent probes, especially for the detection of metal ions like zinc (Zn²⁺). mdpi.com These sensors typically operate via mechanisms such as photoinduced electron transfer (PET) or internal charge transfer (ICT), where the binding of an analyte modulates the fluorescence output of the molecule. mdpi.com

This compound possesses the core 8-amino-heterocycle structure known to exhibit useful fluorescence properties. The amino and carboxylate groups can function as a chelating binding site for specific ions or molecules. Upon binding of a target analyte, a conformational change or an alteration of the electronic properties of the isoquinoline ring system could occur, leading to a measurable change in its fluorescence intensity or wavelength. This "turn-on" or "turn-off" response would signal the presence of the target. mdpi.comnih.gov The development of novel pan-amino acid fluorescent sensors demonstrates the power of small organic molecules to visualize and monitor important analytes in complex systems. nih.gov Given the known sensing capabilities of its structural analogs, this compound represents a promising platform for the rational design of new fluorescent probes for a variety of analytical applications.

Scaffolding for Supramolecular Assemblies and Polymer Chemistry

The bifunctional nature of this compound, possessing both a hydrogen-bond donating amino group and a hydrogen-bond donating and accepting carboxylic acid group, makes it an intriguing candidate for the construction of ordered supramolecular assemblies. These non-covalent interactions can direct the self-assembly of the molecules into well-defined one-, two-, or three-dimensional networks. The planar and rigid isoquinoline core can further contribute to the stability and properties of these assemblies through π-π stacking interactions.

In the realm of polymer chemistry, this compound can serve as a monomer for the synthesis of novel polyamides or other condensation polymers. The reaction of the amino group with the carboxylic acid group of another monomer unit can lead to the formation of amide bonds, resulting in a polymer chain incorporating the isoquinoline moiety. The properties of the resulting polymer, such as thermal stability, solubility, and optical characteristics, would be influenced by the rigid and aromatic nature of the isoquinoline backbone.

Table 1: Potential Polymerization Reactions Involving this compound

Polymerization TypeCo-monomer(s)Potential Polymer StructurePotential Properties
Self-condensationNone (under dehydrating conditions)Polyamide with isoquinoline in the backboneHigh thermal stability, potential for fluorescence
PolyamidationDiacyl chloride (e.g., terephthaloyl chloride)Polyamide with isoquinoline as a pendant groupModified solubility, potential for metal coordination
PolycondensationDiol (e.g., ethylene (B1197577) glycol)PolyesteramideTunable mechanical and thermal properties

Role as a Versatile Chemical Building Block for the Synthesis of Complex Organic Architectures

The presence of three distinct reactive sites—the amino group, the carboxylic acid group, and the isoquinoline ring system itself—positions this compound as a valuable starting material for the synthesis of more complex organic molecules with novel properties. nih.gov

The amino and carboxylic acid groups of this compound can be utilized in cyclization reactions to construct new heterocyclic rings fused to the isoquinoline core. For instance, reaction with appropriate bifunctional reagents could lead to the formation of novel polycyclic aromatic systems. The development of such synthetic routes is a key area of interest in organic chemistry for accessing new chemical space. organic-chemistry.orgacs.org

Table 2: Potential Heterocycle Synthesis from this compound

ReagentReaction TypePotential Product
Phosgene or equivalentCyclizationFused pyrimidone derivative
β-ketoesterCondensation/CyclizationFused pyridone derivative
1,3-DiketonePaal-Knorr type reactionFused pyrrole (B145914) derivative

Beyond heterocycle formation, the functional groups of this compound allow for a wide range of chemical transformations to generate a library of structurally diverse compounds. The amino group can be acylated, alkylated, or converted to other functionalities, while the carboxylic acid can be esterified, converted to an amide, or reduced. These modifications can be used to tune the electronic and steric properties of the molecule for specific applications, such as in the development of functional dyes, ligands for catalysis, or components for electronic materials. amerigoscientific.comacs.orgresearchgate.net For example, the isoquinoline nitrogen and the exocyclic amino group could act as a bidentate ligand for metal catalysts. acs.orgnih.gov

The isoquinoline nucleus itself is known to be a component in some functional dyes, and its derivatives have been explored for applications in light-emitting diodes and as fluorescent sensors. acs.orgresearchgate.net The ability to introduce various substituents through the amino and carboxylic acid groups of this compound could provide a route to novel dyes with tailored photophysical properties.

Conclusion and Future Research Directions in 3 Aminoisoquinoline 8 Carboxylic Acid Hcl Chemistry

Summary of Current Knowledge and Research Gaps

The current body of scientific literature extensively covers the synthesis and application of the broader isoquinoline (B145761) family. acs.orgniscpr.res.in Isoquinoline and its derivatives are recognized as vital structural motifs in numerous natural products and pharmacologically active compounds. niscpr.res.in Traditional synthetic routes to the isoquinoline core, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, are well-established but often plagued by limitations like harsh reaction conditions, a narrow substrate scope, and low yields. niscpr.res.in

However, a significant research gap exists concerning specifically substituted isoquinolines like 3-Aminoisoquinoline-8-carboxylic acid HCl. While the chemistry of molecules containing an isoquinoline-3-carboxylic acid moiety or an 8-aminoquinoline (B160924) unit has been investigated independently, the combined influence of these functional groups within a single molecule is largely uncharted territory. nih.govmdpi.com The primary knowledge gap is the lack of dedicated synthetic, analytical, and application-oriented studies for this specific compound. This scarcity of data presents a compelling opportunity for foundational research to characterize its properties and unlock its potential.

Emerging Synthetic Methodologies for Enhanced Efficiency and Sustainability

The challenges associated with classical isoquinoline syntheses have spurred the development of more efficient and environmentally benign methodologies. nih.gov Recent advances focus on transition-metal-catalyzed C-H activation, which provides a more direct and atom-economical route to isoquinoline scaffolds. niscpr.res.in These modern methods often circumvent the need for pre-functionalized starting materials, a common requirement in traditional syntheses.

Emerging strategies that could be adapted for the synthesis of this compound include:

Transition-Metal Catalysis : Ruthenium(II), Rhodium(III), and Cobalt(III) catalysts have been successfully employed for the C-H/N-N or C-H/N-O functionalization of various starting materials to construct the isoquinoline ring. niscpr.res.inorganic-chemistry.org A notable green approach utilizes a Ru(II)/PEG-400 system, which acts as a homogeneous and recyclable catalyst, enhancing the sustainability of the process. niscpr.res.in

Metal-Free Synthesis : To avoid the cost and potential toxicity of metal catalysts, metal-free pathways are being developed. One such method involves a C–H cycloamination reaction catalyzed by hypervalent iodine(III), which can proceed under ambient conditions. nih.gov

Visible-Light Catalysis : As a powerful tool in modern organic synthesis, visible-light-induced reactions offer a mild and efficient pathway for constructing heterocyclic frameworks, including isoquinoline derivatives. acs.org

These innovative methods promise higher yields, greater functional group tolerance, and improved sustainability compared to their traditional counterparts. Applying these techniques to the targeted synthesis of this compound is a key area for future synthetic exploration.

Synthetic Method Key Features Advantages over Traditional Methods Relevant Research
Traditional Syntheses Bischler-Napieralski, Pictet-Spengler, Pomeranz-FritschWell-established protocolsOften require harsh conditions, low yields, narrow scope
Transition-Metal Catalysis Ru(II), Rh(III), Pd(II), Co(III) catalyzed C-H activation/annulationHigh atom economy, direct functionalization, milder conditions niscpr.res.inorganic-chemistry.org
Green Catalysis Use of biodegradable solvents (e.g., PEG-400) and recyclable catalystsReduced environmental impact, improved cost-effectiveness niscpr.res.in
Metal-Free Cycloamination Hypervalent iodine(III) catalysisAvoids residual metal contamination, ambient reaction conditions nih.gov
Visible-Light Catalysis Photoredox catalysisHigh efficiency, mild reaction conditions, suitable for sensitive compounds acs.org

Opportunities for Advanced Theoretical and Analytical Investigations

A comprehensive characterization of this compound is essential for understanding its chemical behavior. While standard analytical techniques are foundational, advanced methods can provide deeper insights.

Standard Characterization : The structure of novel isoquinoline derivatives is routinely confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS). acs.orgnih.gov These techniques will be crucial for verifying the successful synthesis of the target compound.

Advanced Analytical Techniques : For complex reactive intermediates or for achieving high sensitivity, alternative chromatographic methods to standard reverse-phase HPLC may be necessary. americanpharmaceuticalreview.com Techniques like quantitative NMR (qNMR) can offer precise quantification without the need for identical reference standards, while methods like supercritical fluid chromatography (SFC) can be advantageous for analyzing molecules that are unstable in aqueous mobile phases. americanpharmaceuticalreview.com

Theoretical and Computational Studies : Computational chemistry offers powerful predictive capabilities. Quantum chemical calculations can be used to investigate the molecule's electronic structure, conformational isomers, and reactivity. mdpi.com Hirshfeld surface analysis, for instance, can provide insights into intermolecular interactions in the solid state. acs.org Such theoretical investigations can guide synthetic efforts and help rationalize observed properties, representing a significant opportunity for future research on this compound.

Prospective Non-Biological Applications and Interdisciplinary Research Frontiers

Beyond its potential in medicinal chemistry, the unique structure of this compound suggests several non-biological applications, pushing its relevance into interdisciplinary fields like materials science and catalysis.

The 8-aminoquinoline moiety is a well-known bidentate chelating agent, capable of forming stable complexes with a variety of transition metals. This property is widely exploited in coordination chemistry and catalysis. mdpi.comresearchgate.net The presence of this moiety in the target molecule opens up possibilities for its use as a specialized ligand.

Furthermore, the extended aromatic system of the isoquinoline core, functionalized with both electron-donating (amino) and electron-withdrawing (carboxylic acid) groups, makes it an interesting candidate for applications in materials science. Quinoline (B57606) and isoquinoline derivatives have been explored for use in organic electroluminescent devices. semanticscholar.org The specific electronic properties of this compound could be harnessed for the development of novel organic semiconductors, dyes, or sensors. The carboxylic acid group also provides a convenient anchor point for integration into larger structures, such as metal-organic frameworks (MOFs).

Potential Application Area Key Structural Feature(s) Research Frontier
Homogeneous Catalysis 8-aminoquinoline moiety (bidentate ligand)Design of novel transition-metal catalysts for C-H functionalization and other organic transformations. mdpi.comresearchgate.net
Materials Science Extended π-system, donor/acceptor groupsDevelopment of organic electronic materials, such as components for OLEDs or organic semiconductors. semanticscholar.org
Coordination Polymers / MOFs Carboxylic acid group (linker), 8-aminoquinoline (metal-binding site)Synthesis of functional porous materials for gas storage, separation, or heterogeneous catalysis.
Chemical Sensing Chelating sites, conjugated systemCreation of selective chemosensors for metal ions, where binding events induce a change in fluorescence or color.

Q & A

What are the established synthetic routes for 3-Aminoisoquinoline-8-carboxylic Acid HCl, and what reaction conditions optimize yield?

Basic
The synthesis of this compound can be adapted from methods for analogous quinoline derivatives. A three-component condensation reaction involving isocyanides, aminopyridinecarboxylic acids, and aromatic aldehydes in ethanol under reflux has been shown to yield high-purity products . For cyclization steps, polyphosphoric acid (PPA) catalyzes lactamization, crucial for forming the isoquinoline core. Optimal conditions include prolonged heating (70–80°C for 24–72 hours) and stoichiometric control to minimize side reactions. Post-synthesis, recrystallization from ethanol/water mixtures removes unreacted starting materials, ensuring ≥95% purity .

How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

Advanced
Spectral discrepancies often arise from tautomerism or salt dissociation. For example, the hydrochloride salt may exhibit variable solubility, affecting NMR peak splitting. Advanced techniques like 2D NMR (COSY, HSQC) clarify proton-proton correlations and carbon environments . X-ray crystallography provides definitive structural confirmation, particularly when tautomers complicate interpretation. Computational methods (e.g., DFT calculations for predicted spectra) cross-validate experimental data, resolving ambiguities in mass spectrometry (MS) or infrared (IR) signals .

What analytical techniques are critical for assessing the purity and stability of this compound under varying storage conditions?

Basic
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity by leveraging the compound’s aromatic absorbance . Stability studies under accelerated conditions (40°C/75% relative humidity) coupled with mass spectrometry identify degradation products, such as decarboxylated or hydrolyzed derivatives. pH monitoring of aqueous solutions detects HCl dissociation, which accelerates degradation .

What strategies mitigate byproduct formation during the synthesis of this compound via multicomponent reactions?

Advanced
Byproducts stem from competing pathways, such as over-oxidation or aldol condensation. Strategies include:

  • Stoichiometric control : Excess isocyanide (1.2–1.5 equiv) drives the reaction to completion .
  • Inert atmospheres : Nitrogen/argon reduces oxidative side reactions.
  • Directing groups : Electron-withdrawing substituents on aldehydes enhance regioselectivity.
  • In situ monitoring : Real-time IR spectroscopy tracks intermediates, enabling rapid parameter adjustments .

What safety protocols are mandatory when handling this compound in laboratory settings?

Basic
Due to the corrosive HCl component (Category 1 skin/eye irritant), researchers must:

  • Use nitrile gloves, chemical-resistant aprons, and sealed goggles.
  • Operate in fume hoods to prevent aerosol inhalation.
  • Neutralize spills with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .
  • Store in airtight containers at ≤25°C to avoid moisture-induced degradation .

How does the hydrochloride salt form influence the pharmacokinetic profiling of 3-Aminoisoquinoline-8-carboxylic Acid in preclinical studies?

Advanced
The HCl salt enhances aqueous solubility, critical for bioavailability. However, ionic strength adjustments in formulations (e.g., phosphate buffers) prevent precipitation. Comparative studies between free base and salt forms using dynamic light scattering (DLS) and dissolution testing under physiological pH (1.2–7.4) reveal solubility-pH dependencies . Plasma protein binding assays via equilibrium dialysis ensure accurate pharmacokinetic modeling of the active moiety .

What are the primary challenges in scaling up the synthesis of this compound from milligram to gram quantities?

Basic
Scaling introduces heat transfer inefficiencies and mixing heterogeneity. Solutions include:

  • Flow chemistry : Ensures consistent temperature control during exothermic steps .
  • Solvent optimization : Switching from ethanol to dimethylformamide (DMF) improves solubility at higher concentrations.
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) maintains yield and purity .

What mechanistic insights support the regioselective amination at the 3-position of the isoquinoline ring?

Advanced
Regioselectivity is governed by electronic and steric effects:

  • Electronic factors : The 8-carboxylic acid group withdraws electron density, activating the 3-position for electrophilic attack.
  • Steric hindrance : The bulky 8-substituent directs reagents to the less hindered 3-position.
    Kinetic studies using stopped-flow NMR track intermediates like nitrenium ions, validating the proposed mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.